molecular formula C16H16N4O3 B2837735 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 946362-90-9

2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2837735
CAS No.: 946362-90-9
M. Wt: 312.329
InChI Key: TYSPIBAOWVPXKE-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound of significant interest in early-stage discovery research, particularly within medicinal chemistry. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its versatile biological activities and ability to act as a bioisostere for ester and amide functionalities. The integration of an isoxazole heterocycle further enhances its potential for interacting with a variety of biological targets. Compounds containing 1,3,4-oxadiazole and isoxazole motifs have been investigated for a wide range of applications, including use in pharmaceutical compositions and as modulators of biological pathways. Researchers are exploring these structures for their potential role in addressing various disorders, building upon established methods for their synthesis and formulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As a part of our collection of rare and unique chemicals, we recommend that researchers perform thorough analytical characterization to confirm the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10(2)12-5-3-11(4-6-12)9-14(21)18-16-20-19-15(22-16)13-7-8-17-23-13/h3-8,10H,9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSPIBAOWVPXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cancer Treatment

Numerous studies have highlighted the potential of 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide as a therapeutic agent in cancer treatment:

  • HSP90 Inhibition : Research indicates that compounds with similar structures effectively inhibit HSP90 activity. For instance, a related compound demonstrated an IC50 value of 0.030 μM against HSP90, showcasing its potency as an inhibitor . This suggests that 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide may exhibit similar efficacy.
  • Cell Proliferation Studies : In vitro studies have shown that related isoxazole compounds can inhibit the proliferation of various human cancer cell lines with average GI50 values around 88 nM . This indicates promising anti-cancer properties that warrant further investigation.

Drug Development

The compound's structure suggests potential for development into novel therapeutics targeting HSP90-related pathways. The ongoing exploration of isoxazole derivatives continues to reveal their importance in drug design:

Compound NameTarget ProteinIC50 (μM)Cell Line TestedReference
Compound 108HSP900.030U-87MG
Compound XHSP90TBDVarious

Case Study: Isoxazole Derivatives as HSP90 Inhibitors

A study conducted on various isoxazole derivatives demonstrated their effectiveness as HSP90 inhibitors. The findings revealed that modifications to the isoxazole structure could enhance binding affinity and selectivity towards HSP90. This highlights the importance of structural optimization in developing effective cancer therapeutics.

Toxicological Assessments

In light of regulatory changes regarding animal testing, innovative methodologies such as Next-Generation Risk Assessment (NGRA) are being applied to evaluate the safety profiles of compounds like 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide. These approaches integrate historical data with new mechanistic insights to predict toxicological outcomes without animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

  • Compound 3c (): Contains a bis(4-methoxyphenyl)isoxazol-5-yl group and a dansylsulfonamide-linked biphenyl. Compared to the target compound, 3c’s bulkier substituents may reduce bioavailability but improve target specificity .
  • Compound 8t (): Features a 1,3,4-oxadiazole-thioether linkage and an indole group. The indole moiety may confer serotonin receptor affinity, differing from the target compound’s isoxazole focus.
  • CPA (): Includes a thienopyridine-oxadiazole hybrid with a chlorophenyl group. The thienopyridine system introduces sulfur-based interactions, while the chlorophenyl group may improve metabolic stability compared to the target’s isopropylphenyl .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Acetamide-oxadiazole-isoxazole 4-isopropylphenyl, isoxazol-5-yl ~377.4 (estimated) High lipophilicity (logP ~3.5)
3c Acetamide-isoxazole Bis(4-methoxyphenyl), dansylsulfonamide ~685.8 Fluorescent, enzyme imaging
8t Oxadiazole-thioether Indole-3-ylmethyl, chlorophenyl 428.5 LOX inhibition (IC50 ~15 µM)
CPA Oxadiazole-thioacetamide Thienopyridine, chlorophenyl ~530.0 (estimated) Theoretical HOMO-LUMO gap ~4.2 eV

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-isopropylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields analogous oxadiazole-acetamide derivatives. Reaction progress is monitored via TLC, and purification involves recrystallization with solvents like pet-ether . Temperature control (e.g., maintaining reflux conditions) and stoichiometric ratios are critical for yield optimization.

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard for confirming molecular structure. For example, 1H^1H-NMR can identify aromatic protons in the isopropylphenyl group, while MS confirms the molecular ion peak. High-performance liquid chromatography (HPLC) is used to assess purity (>95% is typical for pharmacological studies) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Enzyme inhibition assays (e.g., against kinases or proteases) are initial steps. A standard protocol involves incubating the compound with a target enzyme (e.g., acetylcholinesterase) and measuring activity via spectrophotometric methods. IC50_{50} values are calculated using dose-response curves, with positive controls like donepezil for comparison .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like oxadiazole ring degradation?

  • Methodological Answer : Optimizing reaction pH and temperature is crucial. For instance, using anhydrous conditions with molecular sieves reduces hydrolysis. Catalysts like p-toluenesulfonic acid (PTSA) can accelerate cyclization. Recent studies suggest microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields by 15–20% .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors like poor solubility or metabolic instability. To address this:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations.
  • Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) to block cytochrome P450-mediated degradation .

Q. How does the isoxazole-oxadiazole pharmacophore influence target selectivity in enzyme inhibition?

  • Methodological Answer : The isoxazole ring’s electronegative oxygen and nitrogen atoms facilitate hydrogen bonding with catalytic residues (e.g., in kinases). Molecular docking studies (using software like AutoDock Vina) reveal that the oxadiazole moiety’s planar structure enhances π-π stacking with hydrophobic enzyme pockets. Competitive inhibition assays with ATP analogs further validate binding specificity .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicity?

  • Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation studies. For example:

  • Hydrolysis : Incubate the compound in buffers at pH 4, 7, and 9, monitoring degradation via LC-MS.
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays. Partition coefficients (log P) predict bioaccumulation potential .

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